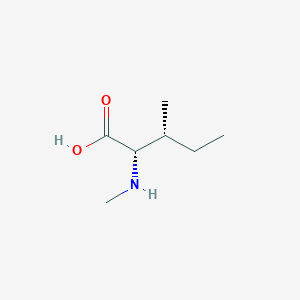
n-Methylalloisoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Methylalloisoleucine is a derivative of the amino acid isoleucine It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Methylalloisoleucine typically involves the methylation of alloisoleucine. One common method includes the use of methylating agents such as methyl iodide in the presence of a base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methylating agent .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as enzymatic synthesis. Enzymes like methyltransferases can be used to catalyze the transfer of a methyl group to alloisoleucine, producing this compound under milder conditions compared to chemical synthesis .
化学反応の分析
Types of Reactions
n-Methylalloisoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
科学的研究の応用
n-Methylalloisoleucine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a component in drug design.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of n-Methylalloisoleucine involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for methyltransferases, which catalyze the transfer of a methyl group to other molecules. This methylation process can affect the activity of various proteins and enzymes, influencing metabolic pathways and cellular functions .
類似化合物との比較
Similar Compounds
Alloisoleucine: A stereoisomer of isoleucine, differing in the configuration of its chiral centers.
n-Methylisoleucine: Similar to n-Methylalloisoleucine but with a different stereochemistry.
Isoleucine: A branched-chain amino acid that is a common component of proteins
Uniqueness
This compound is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying methylation processes and for developing novel therapeutic agents .
特性
IUPAC Name |
(2S,3R)-3-methyl-2-(methylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPIYJQBLVDRRI-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














